molecular formula C11H10O2 B3036261 4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione CAS No. 339029-09-3

4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione

Cat. No.: B3036261
CAS No.: 339029-09-3
M. Wt: 174.2 g/mol
InChI Key: UTUNACIZHNSADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione is a complex organic compound with a unique tricyclic structure.

Preparation Methods

The synthesis of 4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione involves photochemical rearrangement of bicyclo[3.3.1]nona-3,7-diene-2,6-dione. The reaction proceeds through successive 1,2-acyl shifts and 1,5-acyl shifts to yield the desired product .

Chemical Reactions Analysis

4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Electrochemical reduction of this compound at –2.0 V results in dihydro-dimer products.

    Substitution: The compound can undergo substitution reactions, although specific details on the reagents and conditions are limited.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione has several scientific research applications:

    Chemistry: It is used in studies involving photochemical rearrangements and electrochemical reductions

    Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione can be compared with other similar compounds such as:

    Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: Undergoes similar photochemical rearrangements.

    3,4-Dimethyltricyclo[4.2.2.0(2,5)]deca-3,9-diene-7,7,8,8-tetraone: Another tricyclic compound with different reactivity and applications.

    9-Methyltricyclo[4.2.1.1(2,5)]deca-3,7-diene-9,10-diol: Exhibits different chemical properties and reactions.

The uniqueness of this compound lies in its specific tricyclic structure and the types of reactions it undergoes, making it valuable for various research applications.

Properties

IUPAC Name

4,8-dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-6-3-8(12)11-5-10(6,11)9(13)4-7(11)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNACIZHNSADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C23C1(C2)C(=O)C=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione
Reactant of Route 2
4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione
Reactant of Route 3
4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione
Reactant of Route 4
4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione
Reactant of Route 5
4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione
Reactant of Route 6
4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione

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